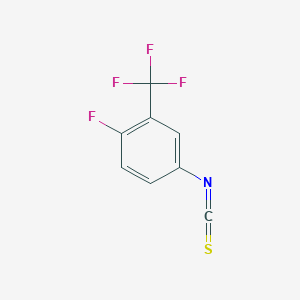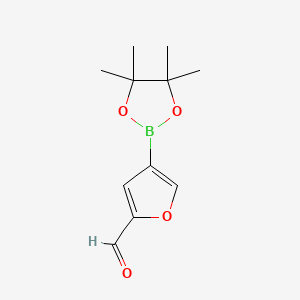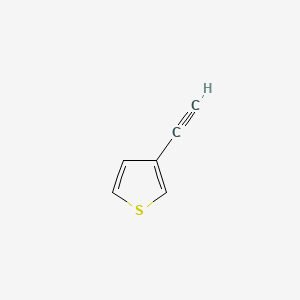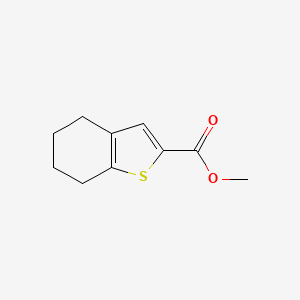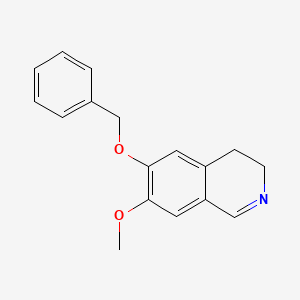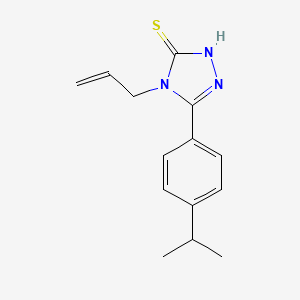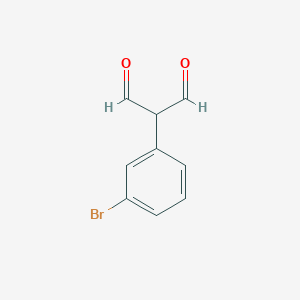
2-(3-Bromophenyl)malondialdehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromophenyl)malondialdehyde is a chemical compound with the molecular formula C9H7BrO2 and a molecular weight of 227.05 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 2-(3-Bromophenyl)malondialdehyde consists of a bromophenyl group attached to a malondialdehyde moiety . The InChI code for this compound is 1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H .Chemical Reactions Analysis
While specific chemical reactions involving 2-(3-Bromophenyl)malondialdehyde are not detailed in the available resources, malondialdehyde, a related compound, is known to be highly reactive and can form adducts with multiple biological molecules such as proteins or DNA .Physical And Chemical Properties Analysis
2-(3-Bromophenyl)malondialdehyde has a melting point of 85-87°C . Its molecular weight is 227.05 g/mol .Aplicaciones Científicas De Investigación
- Summary of the application : 2-(3-Bromophenyl)malondialdehyde is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using a wide array of techniques.
- Summary of the application : Malondialdehyde, a similar compound to 2-(3-Bromophenyl)malondialdehyde, is often used as a marker in lipid peroxidation studies . Lipid peroxidation is a process in which free radicals steal electrons from lipids in cell membranes, resulting in cell damage.
- Results or outcomes : The measurement of malondialdehyde content has long been used as a lipid peroxidation marker in studies related to oxidative stress and redox signaling, particularly in those studies focused on plant responses to abiotic and biotic stresses .
Proteomics Research
Lipid Peroxidation Studies
Safety And Hazards
Propiedades
IUPAC Name |
2-(3-bromophenyl)propanedial |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrO2/c10-9-3-1-2-7(4-9)8(5-11)6-12/h1-6,8H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBBNWPPNCLEMB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C=O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409192 |
Source


|
| Record name | 2-(3-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Bromophenyl)malondialdehyde | |
CAS RN |
791809-62-6 |
Source


|
| Record name | 2-(3-Bromophenyl)malondialdehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20409192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

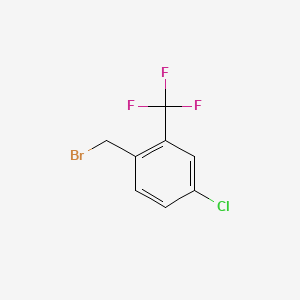
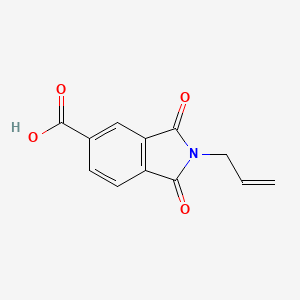
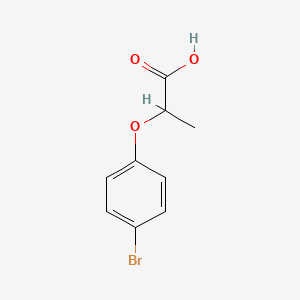

![5,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B1335967.png)
![2-(1,3-Benzodioxol-5-yl)imidazo[1,2-a]pyrimidine](/img/structure/B1335972.png)


